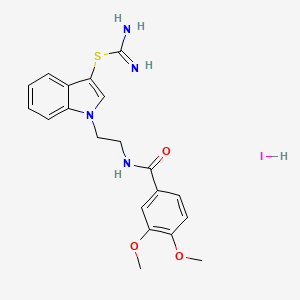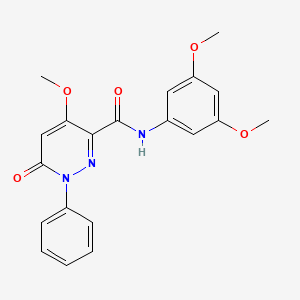![molecular formula C22H23NO3S B2719470 1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-41-6](/img/structure/B2719470.png)
1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a chroman derivative with a piperidine derivative under acidic or basic conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic structure. The benzylthioacetyl group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with an acetylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the benzylthio group to a thiol.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Applications De Recherche Scientifique
1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It serves as a probe in biochemical studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mécanisme D'action
The mechanism of action of 1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The benzylthioacetyl group can also participate in covalent bonding with nucleophilic residues in the target protein, enhancing the compound’s potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindolines: These compounds share the spirocyclic structure but have an indole ring instead of a chroman ring. They are known for their biological activity and are used in drug development.
Spirooxindoles: These compounds have an oxindole ring fused to a spirocyclic structure and are also explored for their therapeutic potential.
Spirobenzazepinones: These compounds contain a benzazepine ring and are studied for their pharmacological properties.
Uniqueness
1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman ring and a piperidine ring, along with the benzylthioacetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1'-(2-benzylsulfanylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-19-14-22(26-20-9-5-4-8-18(19)20)10-12-23(13-11-22)21(25)16-27-15-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLDQEBOXNKXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
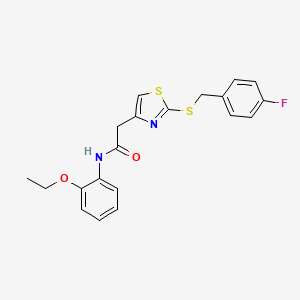
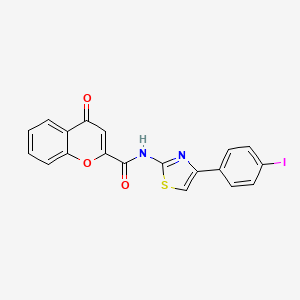
![3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide](/img/structure/B2719394.png)
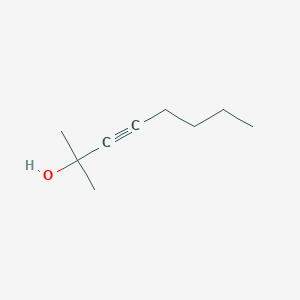
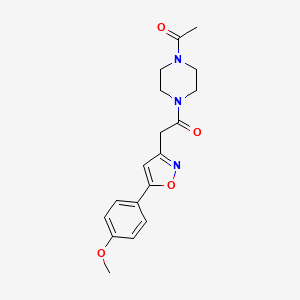
![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)
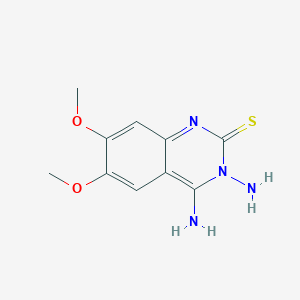
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)
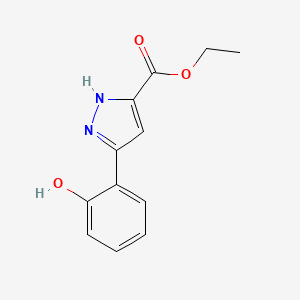
![2-(1-methyl-1H-indol-3-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2719404.png)
